molecular formula C15H14Br2N4O2S2 B449620 N'~1~,N'~5~-BIS[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE

N'~1~,N'~5~-BIS[(E)-1-(5-BROMO-2-THIENYL)METHYLIDENE]PENTANEDIHYDRAZIDE

Cat. No.: B449620
M. Wt: 506.2g/mol
InChI Key: KMPPHQYZQHUIKI-GCBPPVMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pentanedihydrazide backbone with two 5-bromo-2-thienylmethylene groups attached, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide typically involves the reaction of pentanedihydrazide with 5-bromo-2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation reaction. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene rings or the hydrazide groups.

    Substitution: The bromine atoms on the thiophene rings can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K~2~CO~3~).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of substituted thiophene derivatives with various functional groups.

Scientific Research Applications

N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings and hydrazide groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~,N’~5~-bis[(5-bromo-2-thienyl)methylene]pentanedihydrazide is unique due to its thiophene rings, which impart distinct electronic properties and reactivity compared to similar compounds with benzylidene groups. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C15H14Br2N4O2S2

Molecular Weight

506.2g/mol

IUPAC Name

N,N'-bis[(E)-(5-bromothiophen-2-yl)methylideneamino]pentanediamide

InChI

InChI=1S/C15H14Br2N4O2S2/c16-12-6-4-10(24-12)8-18-20-14(22)2-1-3-15(23)21-19-9-11-5-7-13(17)25-11/h4-9H,1-3H2,(H,20,22)(H,21,23)/b18-8+,19-9+

InChI Key

KMPPHQYZQHUIKI-GCBPPVMSSA-N

Isomeric SMILES

C1=C(SC(=C1)Br)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(S2)Br

SMILES

C1=C(SC(=C1)Br)C=NNC(=O)CCCC(=O)NN=CC2=CC=C(S2)Br

Canonical SMILES

C1=C(SC(=C1)Br)C=NNC(=O)CCCC(=O)NN=CC2=CC=C(S2)Br

Origin of Product

United States

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